molecular formula C9H12N2O3 B8617953 3-(1-methyl-3-pyrrolecarboxamido)propionic Acid

3-(1-methyl-3-pyrrolecarboxamido)propionic Acid

Cat. No. B8617953
M. Wt: 196.20 g/mol
InChI Key: PFJDMMPAORFOTA-UHFFFAOYSA-N
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Patent
US06288056B1

Procedure details

A mixture of Compound 4 (348 mg, 1.5 mmole) and polyphosphoric acid (80%, 17.5 g) was stirred at 100° C. for 1 hour. Water (150 ml) was added to the reaction mixture, followed by the addition of potassium carbonate to adjust the pH to 5. The resulting mixture was saturated with sodium chloride and then extracted with THF (3 times). The organic layers were combined, washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was fractionated and purified by chromatography on a silica gel column (eluent: 3%-methanol/chloroform), whereby Compound 5 (161 mg) was obtained (yield: 50%).
Quantity
348 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]([NH:9][CH2:10][CH2:11][C:12]([OH:14])=O)=[O:8])=[CH:3]1.C(=O)([O-])[O-].[K+].[K+].[Cl-].[Na+]>O>[CH3:1][N:2]1[C:3]2[C:12](=[O:14])[CH2:11][CH2:10][NH:9][C:7](=[O:8])[C:4]=2[CH:5]=[CH:6]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
348 mg
Type
reactant
Smiles
CN1C=C(C=C1)C(=O)NCCC(=O)O
Name
polyphosphoric acid
Quantity
17.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with THF (3 times)
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a silica gel column (eluent: 3%-methanol/chloroform)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C=CC=2C(NCCC(C21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.